2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide
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Overview
Description
2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, a hydroxypropyl group attached to the nitrogen atom, and a carboxamide group at the 4 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxypropyl and carboxamide groups. One common method involves the use of 2,6-dibromopyridine as a starting material. The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using (S)-2-chloropropanol, and the carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxypropyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Amidation: The carboxamide group can participate in amidation reactions with other amines or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Carbonyl-containing compounds such as ketones or aldehydes.
Reduction: Alkyl-substituted pyridine derivatives.
Scientific Research Applications
2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The hydroxypropyl and carboxamide groups play crucial roles in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Lacks the hydroxypropyl and carboxamide groups, making it less versatile in certain applications.
2,6-Dichloropyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
2,5-Dibromopyridine: Bromine atoms at different positions, affecting its chemical behavior and applications.
Uniqueness
2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide is unique due to the presence of both hydroxypropyl and carboxamide groups, which enhance its reactivity and binding properties. These functional groups allow for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,6-dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O2/c1-5(14)4-12-9(15)6-2-7(10)13-8(11)3-6/h2-3,5,14H,4H2,1H3,(H,12,15)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOMITGORRXPNS-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NC(=C1)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C1=CC(=NC(=C1)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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